molecular formula C8H8N2 B7827039 4-methyl-7H-pyrrolo[2,3-b]pyridine

4-methyl-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B7827039
M. Wt: 132.16 g/mol
InChI Key: KEBIZMQVCXHCGN-UHFFFAOYSA-N
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Description

4-methyl-7H-pyrrolo[2,3-b]pyridine is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The preparation of 4-methyl-7H-pyrrolo[2,3-b]pyridine involves several synthetic routes and reaction conditions. One common method is the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The process involves the removal of the side product, imidazolium chloride, and the solvent to obtain the crystalline product.

Chemical Reactions Analysis

4-methyl-7H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is often used to convert amines into amides, carbamates, and ureas. Additionally, it can convert alcohols into esters . The compound’s reactivity is influenced by the reagents and conditions used in these reactions. For example, the formation of amides is promoted by the compound, and the reactivity is less than acid chlorides but more easily handled.

Scientific Research Applications

4-methyl-7H-pyrrolo[2,3-b]pyridine has numerous scientific research applications across different fields. In chemistry, it is used as a reagent in organic synthesis, particularly in the coupling of amino acids for peptide synthesis . In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, the compound is used in the development of pharmaceuticals and as a tool for drug discovery. Industrially, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-methyl-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It acts as a reagent that facilitates the formation of amides, carbamates, and ureas by reacting with amines and alcohols . The compound’s reactivity is driven by its ability to form stable intermediates, which then undergo further reactions to produce the desired products.

Comparison with Similar Compounds

4-methyl-7H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as phosgene and imidazole. While phosgene is highly reactive and toxic, this compound offers a safer and more manageable alternative for similar reactions . Imidazole, on the other hand, serves as a nucleophile and base in the preparation of this compound, highlighting the compound’s unique reactivity and versatility.

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIZMQVCXHCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C2NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CN=C2NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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